molecular formula C9H12O2S B6325931 Ethyl 2,4-dimethylthiophene-3-carboxylate CAS No. 36382-81-7

Ethyl 2,4-dimethylthiophene-3-carboxylate

Cat. No. B6325931
CAS RN: 36382-81-7
M. Wt: 184.26 g/mol
InChI Key: FWCQUEHDHGUPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dimethylthiophene-3-carboxylate (EDTC) is an organic compound with a wide range of applications in scientific research. EDTC is a compound derived from thiophene, which is a five-membered aromatic heterocyclic compound. EDTC has been used in many research fields such as organic synthesis, catalysis, and biochemistry. In particular, EDTC has been used as a catalyst in many organic syntheses and as a reagent in biochemical studies.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dimethylthiophene-3-carboxylate is not well understood. However, it is believed that Ethyl 2,4-dimethylthiophene-3-carboxylate acts as a catalyst for the synthesis of a variety of compounds, including thiophenes, polythiophenes, and heterocyclic compounds. Ethyl 2,4-dimethylthiophene-3-carboxylate is also believed to act as a reagent in a variety of biochemical studies.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 2,4-dimethylthiophene-3-carboxylate are not well understood. However, Ethyl 2,4-dimethylthiophene-3-carboxylate has been shown to be non-toxic in laboratory tests and is not believed to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2,4-dimethylthiophene-3-carboxylate in laboratory experiments include its low cost, its availability, its stability, and its ease of use. The main limitation of using Ethyl 2,4-dimethylthiophene-3-carboxylate in laboratory experiments is its lack of specificity, which can lead to the production of unwanted byproducts.

Future Directions

There are a number of potential future directions for research involving Ethyl 2,4-dimethylthiophene-3-carboxylate. These include further research into the mechanism of action of Ethyl 2,4-dimethylthiophene-3-carboxylate, the development of new synthesis methods for Ethyl 2,4-dimethylthiophene-3-carboxylate, and the exploration of new applications for Ethyl 2,4-dimethylthiophene-3-carboxylate. Additionally, further research into the biochemical and physiological effects of Ethyl 2,4-dimethylthiophene-3-carboxylate could be beneficial. Finally, research into the safety and toxicity of Ethyl 2,4-dimethylthiophene-3-carboxylate could be beneficial for its potential use in pharmaceuticals.

Synthesis Methods

Ethyl 2,4-dimethylthiophene-3-carboxylate can be synthesized through a number of methods. The most common method involves the reaction of ethyl acetate and 2,4-dimethylthiophene-3-carboxylic acid. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate at a temperature of 0-5°C. The reaction produces Ethyl 2,4-dimethylthiophene-3-carboxylate as a byproduct.

Scientific Research Applications

Ethyl 2,4-dimethylthiophene-3-carboxylate has been used in many scientific research applications. In organic synthesis, Ethyl 2,4-dimethylthiophene-3-carboxylate has been used as a catalyst for a variety of reactions, including the synthesis of substituted thiophenes, the synthesis of polythiophenes, and the synthesis of heterocyclic compounds. In biochemistry, Ethyl 2,4-dimethylthiophene-3-carboxylate has been used as a reagent in enzyme assays, protein folding studies, and other biochemical studies. Ethyl 2,4-dimethylthiophene-3-carboxylate has also been used in the synthesis of a variety of pharmaceuticals, including antifungals and antivirals.

properties

IUPAC Name

ethyl 2,4-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-4-11-9(10)8-6(2)5-12-7(8)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCQUEHDHGUPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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